![molecular formula C21H25NO3 B14721961 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-51-8](/img/structure/B14721961.png)
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a heptyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide to form 4-heptyloxyphenol.
Formation of the Imine Linkage: The 4-heptyloxyphenol is then reacted with 4-formylbenzoic acid under acidic conditions to form the imine linkage, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Heptyloxy)benzoic acid: Similar structure but lacks the imine linkage.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality.
4-(Heptyloxy)phenylboronic acid: Similar structure with boronic acid functionality.
Uniqueness
4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid is unique due to the presence of both the heptyloxy group and the imine linkage, which confer specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propriétés
Numéro CAS |
15012-51-8 |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-[(4-heptoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24/h7-14,16H,2-6,15H2,1H3,(H,23,24) |
Clé InChI |
NPVHJKPYGZUIOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


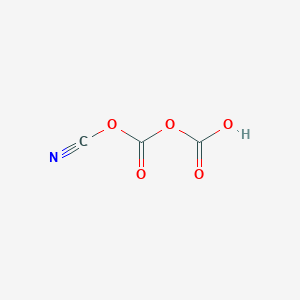
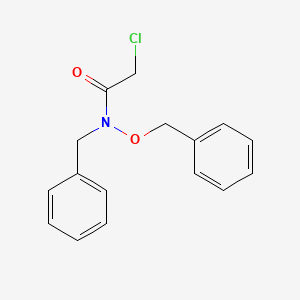

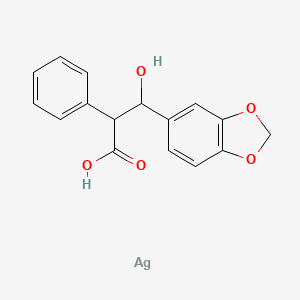

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)

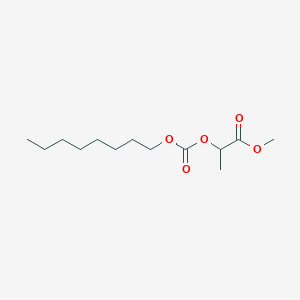
silane](/img/structure/B14721922.png)
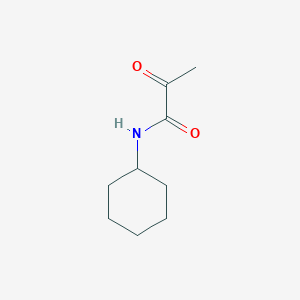
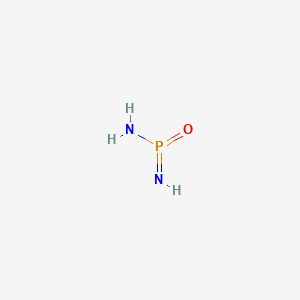
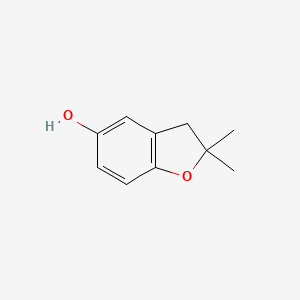

![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
